molecular formula C21H28N4O5S B2775778 N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide CAS No. 941902-95-0

N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide

Cat. No. B2775778
CAS RN: 941902-95-0
M. Wt: 448.54
InChI Key: NNJMQDRYTKQXAY-UHFFFAOYSA-N
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Description

N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O5S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity of Pyrazole Derivatives

Pyrazole derivatives have been identified as promising targets for herbicide discovery due to their interaction with 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for plant growth. A study by Fu et al. (2017) focused on the design, synthesis, and evaluation of pyrazole benzophenone derivatives. These compounds exhibited significant herbicidal activity against barnyard grass, with certain derivatives showing higher potency than the commercial herbicide pyrazoxyfen. This suggests the potential for developing new HPPD inhibitor-based herbicides from pyrazole derivatives (Fu et al., 2017).

Copper-Catalyzed Reactions

Copper-catalyzed coupling reactions are a cornerstone in organic synthesis, allowing for the creation of complex molecules through the bonding of simpler ones. Chen et al. (2023) explored the use of a pyrazole derivative as an effective ligand in copper-catalyzed coupling of terminal alkynes with aryl halides. Their findings highlighted the compound's efficiency in facilitating these reactions under relatively mild conditions, thereby expanding the toolbox for synthetic chemists working on the synthesis of internal alkynes (Chen et al., 2023).

Antagonistic Interaction with CB1 Cannabinoid Receptor

The study of cannabinoid receptors, specifically the CB1 receptor, is crucial for understanding various physiological processes and for the development of therapeutic agents targeting the endocannabinoid system. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative antagonist with the CB1 cannabinoid receptor, providing valuable insights into the structural requirements for binding and activity at this receptor. This research is foundational for the design of new compounds that can modulate the endocannabinoid system with potential therapeutic benefits (Shim et al., 2002).

properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-13(2)30-9-5-8-22-20(26)21(27)23-19-16-11-31(28,29)12-17(16)24-25(19)18-7-6-14(3)10-15(18)4/h6-7,10,13H,5,8-9,11-12H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMQDRYTKQXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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